molecular formula C9H10INO2 B1418006 Methyl 4-amino-5-iodo-2-methylbenzoate CAS No. 672293-33-3

Methyl 4-amino-5-iodo-2-methylbenzoate

Cat. No. B1418006
M. Wt: 291.09 g/mol
InChI Key: UEROLPZUGANXKB-UHFFFAOYSA-N
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Description

“Methyl 4-amino-5-iodo-2-methylbenzoate” is a chemical compound with the molecular formula C9H10INO2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of “Methyl 4-amino-5-iodo-2-methylbenzoate” involves the reaction of methyl 4-amino-2-methylbenzoate with sodium periodate and iodine in DMF .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-5-iodo-2-methylbenzoate” is 1S/C9H10INO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-amino-5-iodo-2-methylbenzoate” has a molecular weight of 291.09 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Aromatic Constituents in Antibiotics

Methyl 4-amino-5-iodo-2-methylbenzoate is a derivative of polysubstituted aromatic carboxylic acids, which are found in calichemicin antibiotics. These compounds are synthesized from readily available materials and are crucial in the production of antibiotic agents. Their synthesis involves a series of steps including preparative scale production without chromatographic separation, indicating their potential in large-scale pharmaceutical applications (Laak & Scharf, 1989).

Homogeneous Catalytic Aminocarbonylation

Methyl 4-amino-5-iodo-2-methylbenzoate plays a role in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process involves amino acid methyl esters as amine nucleophiles, leading to the formation of 2-oxo-carboxamide type derivatives and carboxamides. The process demonstrates the compound's utility in organic synthesis, especially in forming complex molecular structures under various conditions (Müller et al., 2005).

Synthesis of Nucleoside Antibiotics

In the realm of nucleoside antibiotics, methyl 4-amino-5-iodo-2-methylbenzoate is instrumental in synthesizing 4-amino-2,3-unsaturated sugars. These sugars are related to the carbohydrate moiety of Blasticidin S, a nucleoside antibiotic. The synthesis involves various steps, including the creation of crystalline dibenzoate and other intermediate compounds, highlighting its importance in the development of novel antibiotics (Watanabe, Goody, & Fox, 1970).

Intermediate for Anti-Cancer Drugs

This compound is also a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase. The synthesis process includes the preparation of 2-amino-5-methylbenzoic acid and subsequent steps leading to the creation of anti-cancer compounds. This highlights the compound's potential in the development of treatments for cancer (Sheng-li, 2004).

Optical Properties in Polymer Synthesis

Methyl 4-amino-5-iodo-2-methylbenzoate contributes to the synthesis of polymers with specific optical properties. It is used in creating poly(p-benzamide)s that exhibit unique UV and PL characteristics due to the π-stacked interaction between oligothiophene chromophores. This application is significant in materials science, particularly in the development of novel polymers with tailored optical properties (Takagi et al., 2013).

Safety And Hazards

“Methyl 4-amino-5-iodo-2-methylbenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-amino-5-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEROLPZUGANXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661024
Record name Methyl 4-amino-5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-5-iodo-2-methylbenzoate

CAS RN

672293-33-3
Record name Methyl 4-amino-5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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